![molecular formula C12H16N2O B12931886 {[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile CAS No. 84639-09-8](/img/structure/B12931886.png)
{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a propan-2-yl group, and an aminoacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form 1-(4-methoxyphenyl)-2-propanone . This intermediate is then reacted with an appropriate amine and acetonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .
Properties
CAS No. |
84639-09-8 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)propan-2-ylamino]acetonitrile |
InChI |
InChI=1S/C12H16N2O/c1-10(14-8-7-13)9-11-3-5-12(15-2)6-4-11/h3-6,10,14H,8-9H2,1-2H3 |
InChI Key |
FKLSMIYEKWTKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


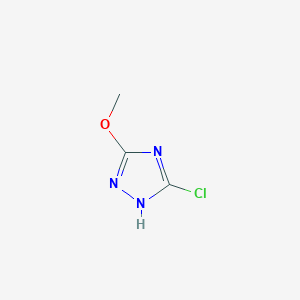
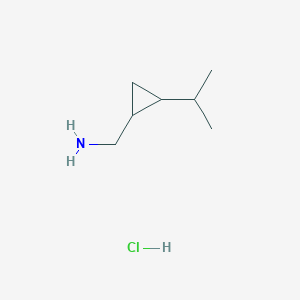
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
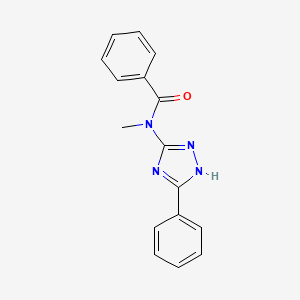
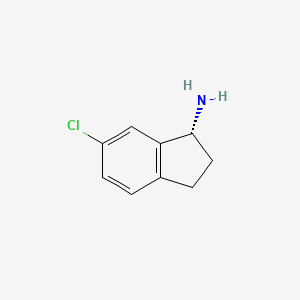
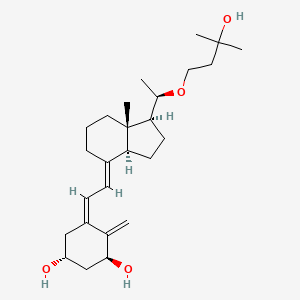
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
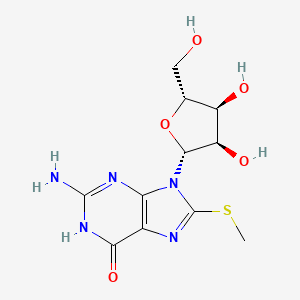
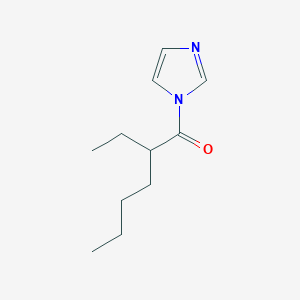
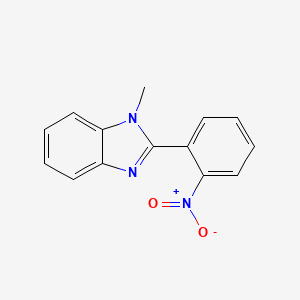
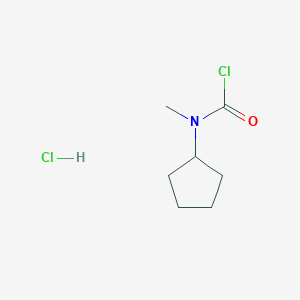
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
